

Physical and chemical properties of 3-Azaspiro[5.5]undecane-2,4-dione

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Compound of Interest

Compound Name: Undecane-2,4-dione

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An In-depth Technical Guide to 3-Azaspiro[5.5]undecane-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Azaspiro[5.5]undecane-2,4-dione, also known as 1,1-cyclohexanediacetimide, is a spirocyclic compound featuring a cyclohexane ring fused to a piperidine-2,4-dione ring system. Spirocyclic scaffolds are of significant interest in medicinal chemistry due to their rigid three-dimensional structures, which can provide high affinity and selectivity for biological targets. While the specific biological activities of 3-Azaspiro[5.5]undecane-2,4-dione are not extensively documented in publicly available literature, its structural motifs are present in compounds with diverse pharmacological properties, suggesting its potential as a scaffold in drug discovery. This technical guide provides a comprehensive overview of the known physical, chemical, and synthetic aspects of this compound.

Physicochemical Properties

The physical and chemical properties of 3-Azaspiro[5.5]undecane-2,4-dione are summarized in the tables below, providing a consolidated reference for researchers.

Table 1: General and Physical Properties

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₅ NO ₂	[1]
Molecular Weight	181.23 g/mol	[1]
Appearance	White crystalline powder	[2]
Melting Point	168-170 °C	[2]
Boiling Point	362.3 °C at 760 mmHg	[2]
Density	1.1 ± 0.1 g/cm ³	[2]
Flash Point	161.2 ± 19.4 °C	[2]
Refractive Index	1.518	[2]
Vapor Pressure	1.96E-05 mmHg at 25°C	[2]

Table 2: Spectroscopic Data

Spectroscopic Data	Details	Source
¹ H NMR (300 MHz, DMSO-d ₆)	δ 10.67 (br s, 1H, NH), 2.42 (s, 4H, CH ₂ C(O)), 1.30–1.41 (m, 10H, cyclohexane-H)	[2]
¹³ C NMR (75 MHz, DMSO-d ₆)	δ 172.72 (C=O), 42.50 (CH ₂ C(O)), 35.29 (spiro C), 32.45 (cyclohexane CH ₂), 25.36 (cyclohexane CH ₂), 20.97 (cyclohexane CH ₂)	[2]
Mass Spectrometry (ESI-MS)	[M+H] ⁺ : Calculated: 182.23, Found: 182.21	[2]

Experimental Protocols

Detailed experimental procedures for the synthesis of 3-Azaspiro[5.5]**undecane-2,4-dione** have been reported. The following are representative protocols.

Synthesis Protocol 1: From 1,1-Cyclohexanediactic Acid and Formamide

This protocol describes the synthesis of 3-Azaspiro[5.5]**undecane-2,4-dione** from 1,1-cyclohexanediactic acid and formamide.^[2]

Materials:

- 1,1-Cyclohexanediactic acid
- Formamide
- Water

Equipment:

- 100 ml three-neck flask
- Thermometer
- Mechanical stirrer
- Reflux condenser
- Heating mantle
- Buchner funnel and filter paper
- Vacuum oven

Procedure:

- To a 100 ml three-neck flask equipped with a thermometer, mechanical stirrer, and reflux condenser, add 1,1-cyclohexanediactic acid (10.0 g, 50 mmol) and formamide (4.5 g, 100 mmol).
- Heat the suspension with stirring. The mixture will become a clear, colorless solution.

- Continue heating and stirring at 150–160 °C for 4 hours.
- Cautiously pour the hot, clear reaction mixture into 40 ml of water. A colorless precipitate will form.
- Collect the precipitate by filtration, wash with 10 ml of water, and dry under vacuum to yield the final product.

Purity Analysis: The purity of the resulting solid can be assessed by High-Performance Liquid Chromatography (HPLC).^[2]

Synthesis Protocol 2: From 1,1-Cyclohexanediactic Acid and Ammonium Acetate/Acetic Anhydride

This alternative protocol utilizes acetic anhydride and ammonium acetate for the cyclization.^[2]

Materials:

- 1,1-Cyclohexanediactic acid
- Acetic anhydride
- Ammonium acetate
- Water
- Secondary butyl alcohol
- 30% aqueous ammonia

Equipment:

- Reaction flask with distillation setup
- Heating mantle
- Stirrer

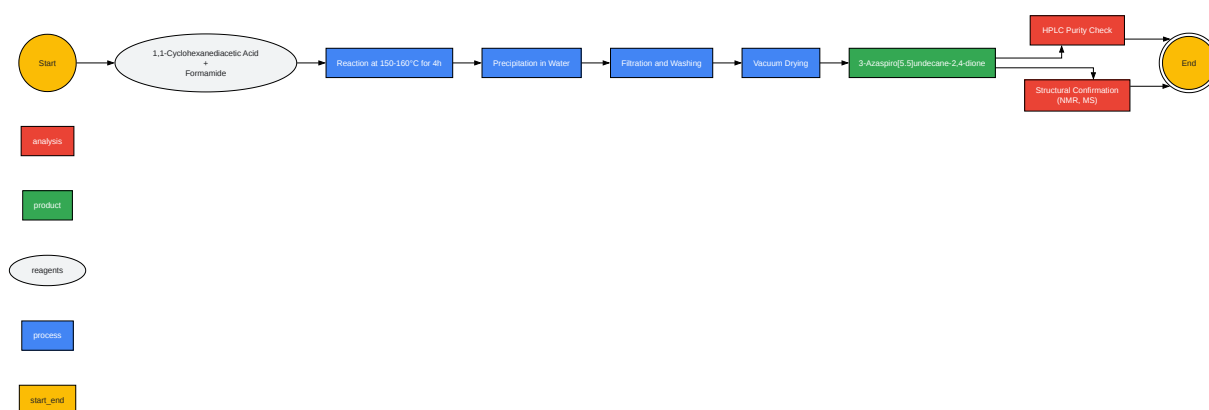
- Buchner funnel and filter paper

Procedure:

- Charge a reaction flask with acetic anhydride (66.5 g), ammonium acetate (66.5 g), and 1,1-cyclohexanediacetic acid (100 g).
- Heat the reaction mass to 160–170 °C for 8 hours, distilling off the acetic acid that is formed.
- Cool the mixture to 90–110 °C and add 200 g of water and 100 g of secondary butyl alcohol.
- Continue cooling to room temperature.
- Adjust the pH to approximately 9 using 30% aqueous ammonia.
- Filter the resulting solid and wash with water to obtain the product.

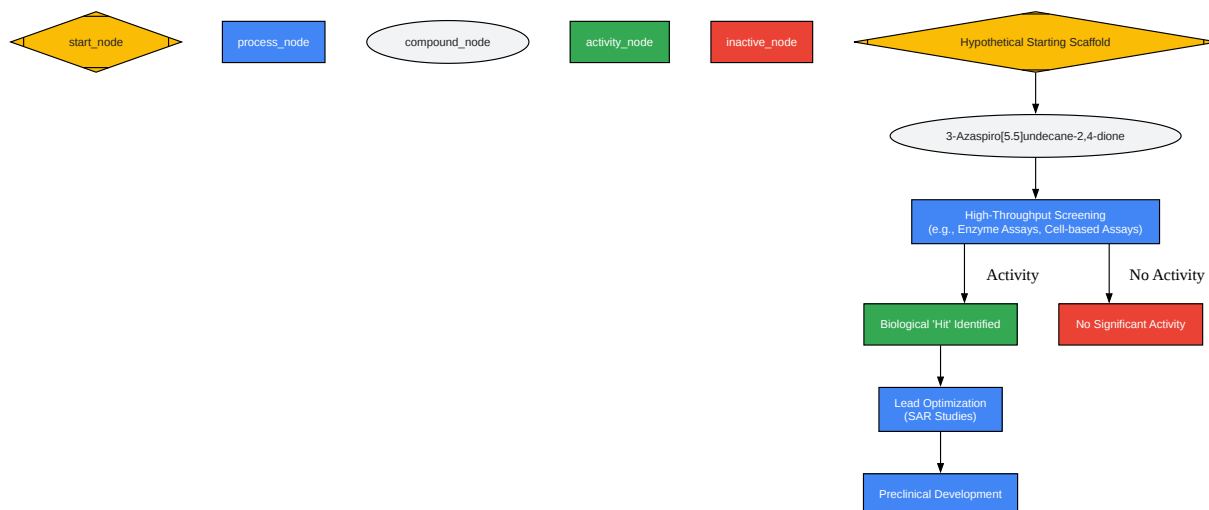
Mandatory Visualizations

As specific signaling pathway involvement for 3-Azaspiro[5.5]**undecane-2,4-dione** is not documented, the following diagrams illustrate a logical experimental workflow for its synthesis and a conceptual workflow for its potential application in drug discovery.



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Caption: Synthesis and Analysis Workflow for 3-Azaspiro[5.5]undecane-2,4-dione.



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Caption: Conceptual Drug Discovery Workflow with a Spirocyclic Scaffold.

Biological and Pharmacological Context

While direct biological studies on **3-Azaspiro[5.5]undecane-2,4-dione** are scarce in the reviewed literature, the broader class of spiro-glutarimides and related spiro-piperidine structures has been investigated for various biological activities. For instance, derivatives of 3,9-diazaspiro[5.5]undecane have been explored as γ -aminobutyric acid type A (GABA-A)

receptor antagonists. Other spirocyclic compounds are being investigated for their potential as anticancer agents.

The rigid spirocyclic core of 3-Azaspiro[5.5]**undecane-2,4-dione** makes it an attractive starting point for the synthesis of compound libraries for screening against various biological targets. The nitrogen and two carbonyl groups provide handles for chemical modification to explore structure-activity relationships (SAR).

Conclusion

3-Azaspiro[5.5]**undecane-2,4-dione** is a well-characterized compound with established synthetic routes. Its physicochemical properties are well-defined, providing a solid foundation for its use in further research. Although its specific biological functions remain to be elucidated, its structural characteristics suggest that it could serve as a valuable scaffold for the development of novel therapeutic agents. Future research should focus on screening this compound and its derivatives against a wide range of biological targets to uncover its pharmacological potential.

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References

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